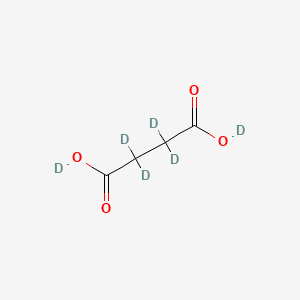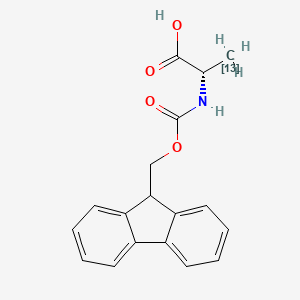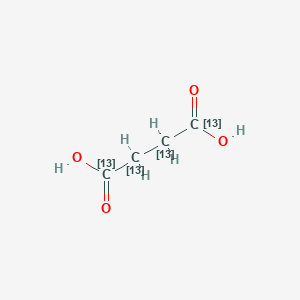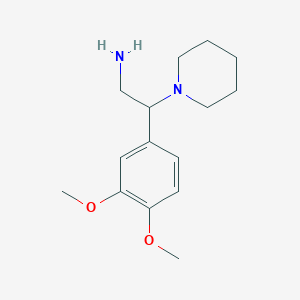
2-(3,4-Dimetoxi-fenil)-2-piperidin-1-il-etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a piperidine ring attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it might interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
Based on its structural similarity to dmpea, it might interact with dopamine receptors, leading to changes in neurotransmission .
Biochemical Pathways
If it acts similarly to dmpea, it might influence the dopaminergic pathways .
Pharmacokinetics
Similar compounds like dmpea have been shown to have some activity as a monoamine oxidase inhibitor , which could impact its bioavailability and metabolism.
Result of Action
Dmpea has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . If 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine acts similarly, it might have similar effects.
Análisis Bioquímico
Biochemical Properties
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. This compound interacts with several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes are responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The interaction of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine with these enzymes can lead to the inhibition of their activity, resulting in increased levels of neurotransmitters in the synaptic cleft .
Additionally, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has been shown to bind to various receptor proteins, including dopamine receptors and serotonin receptors. These interactions can modulate the signaling pathways associated with these receptors, leading to altered neurotransmission and potential psychoactive effects .
Cellular Effects
The effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine on cellular processes are diverse and depend on the specific cell type and context. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can lead to increased levels of dopamine, which in turn can activate downstream signaling pathways such as the cAMP-PKA pathway .
In non-neuronal cells, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of various metabolites and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine exerts its effects through several mechanisms. One key mechanism is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects .
Additionally, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can bind to dopamine and serotonin receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in gene expression and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can result in adaptive changes in cellular function, such as receptor desensitization and alterations in enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in animal models vary with different dosages. At low doses, this compound can enhance neurotransmitter signaling and produce psychoactive effects. At high doses, it can lead to toxic effects, including neurotoxicity and damage to dopaminergic neurons . Threshold effects have been observed, where a certain dosage is required to produce significant biochemical and cellular changes.
Metabolic Pathways
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown and methylation of neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites in the brain and other tissues.
Transport and Distribution
Within cells and tissues, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmitter systems . Transporters and binding proteins may facilitate its movement within cells, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial enzymes can influence mitochondrial function and energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with piperidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the piperidine ring.
Mescaline: Another related compound with an additional methoxy group at the 5 position.
Bevantolol: A beta-1 adrenoceptor antagonist that shares structural similarities.
Uniqueness
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is unique due to the presence of both the piperidine ring and the dimethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUGRPOSRWTAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
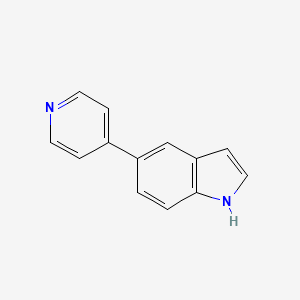


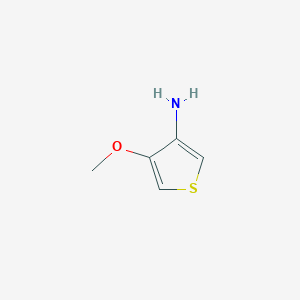
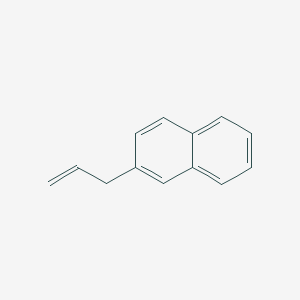

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)


